molecular formula C8H9ClO2S B1271457 (2-methylphenyl)methanesulfonyl Chloride CAS No. 92614-55-6

(2-methylphenyl)methanesulfonyl Chloride

Cat. No.: B1271457
CAS No.: 92614-55-6
M. Wt: 204.67 g/mol
InChI Key: NDMREUGSHNSYBI-UHFFFAOYSA-N
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Description

(2-methylphenyl)methanesulfonyl chloride, also known as o-tolylmethanesulfonyl chloride, is an organic compound with the molecular formula C8H9ClO2S. It is a derivative of methanesulfonyl chloride, where the sulfonyl chloride group is attached to a 2-methylphenyl group. This compound is commonly used in organic synthesis as a reagent for introducing the methanesulfonyl group into various substrates.

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-methylphenyl)methanesulfonyl chloride can be synthesized through several methods. One common method involves the reaction of 2-methylphenol (o-cresol) with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate sulfonate ester, which is then converted to the sulfonyl chloride by treatment with thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound typically involves the chlorination of methanesulfonic acid with thionyl chloride or phosgene. This method is efficient and produces high yields of the desired product .

Chemical Reactions Analysis

Types of Reactions

(2-methylphenyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.

    Elimination Reactions: It can undergo elimination reactions to form sulfene intermediates, which can further react with nucleophiles.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in reactions with this compound.

    Solvents: Common solvents include dichloromethane, tetrahydrofuran, and acetonitrile.

    Catalysts: Bases such as pyridine or triethylamine are often used to facilitate the reactions.

Major Products Formed

    Sulfonamides: Formed by reaction with amines.

    Sulfonate Esters: Formed by reaction with alcohols.

    Sulfonate Thioesters: Formed by reaction with thiols.

Scientific Research Applications

(2-methylphenyl)methanesulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent for the synthesis of various sulfonamide and sulfonate derivatives, which are important intermediates in organic synthesis.

    Biology: It is used in the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl groups for further functionalization.

    Medicine: It is used in the synthesis of pharmaceutical compounds, particularly those containing sulfonamide moieties, which are known for their antibacterial and anti-inflammatory properties.

    Industry: It is used in the production of dyes, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2-methylphenyl)methanesulfonyl chloride involves the formation of a highly reactive sulfene intermediate through an E1cb elimination process. This intermediate can then react with various nucleophiles to form the corresponding sulfonate derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl chloride: The parent compound, which lacks the 2-methylphenyl group.

    p-Toluenesulfonyl chloride: A similar compound where the sulfonyl chloride group is attached to a p-tolyl group instead of a 2-methylphenyl group.

Uniqueness

(2-methylphenyl)methanesulfonyl chloride is unique due to the presence of the 2-methylphenyl group, which can influence the reactivity and selectivity of the compound in various chemical reactions. This structural feature can lead to different reaction outcomes compared to its analogs .

Properties

IUPAC Name

(2-methylphenyl)methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO2S/c1-7-4-2-3-5-8(7)6-12(9,10)11/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDMREUGSHNSYBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00375280
Record name (2-methylphenyl)methanesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92614-55-6
Record name (2-methylphenyl)methanesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-methylphenyl)methanesulfonyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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